molecular formula C15H28N2O3 B13424362 Tert-butyl4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate

Tert-butyl4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate

Cat. No.: B13424362
M. Wt: 284.39 g/mol
InChI Key: OEHTWWPRGLHVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate is a bicyclic piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. Its structure combines a rigid piperidine scaffold with polar (hydroxyl) and hydrophobic (tert-butyl) functionalities, enabling versatile reactivity and applications in drug discovery .

Key structural attributes:

  • Boc protection: Enhances solubility in organic solvents and stabilizes the amine during synthesis.
  • Hydroxyl group: Provides a site for further functionalization (e.g., etherification, esterification).
  • Piperidin-4-yl substituent: Introduces a secondary amine upon deprotection, useful for forming urea or amide linkages.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-piperidin-4-ylpiperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-10-6-15(19,7-11-17)12-4-8-16-9-5-12/h12,16,19H,4-11H2,1-3H3

InChI Key

OEHTWWPRGLHVPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes structural analogs and their key differences:

Compound Name Key Substituents/Modifications Structural Impact Reference
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate Methyl group at 4-position; piperazine ring Increased hydrophobicity; enhanced hydrogen-bonding capacity via piperazine NH.
(R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate Boc-protected amino group at 3-position Introduces chiral center; potential for peptide-like interactions.
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate Methylene bridge between piperidine rings Increased molecular flexibility; altered steric hindrance.
tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate Bromopyridinyl substituent Aromatic π-π interactions; halogen enables cross-coupling reactions.
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate Lipophilic 4-methylpentyl chain Enhanced hydrophobicity (logP ↑); reduced solubility in polar solvents.
tert-Butyl 4-(3-(4-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate Ureido group with trifluoromethylphenyl Polar hydrogen-bonding motifs; improved target engagement in enzyme inhibition.

Physicochemical Properties

  • Hydrophilicity : The hydroxyl group in the target compound increases polarity compared to methyl (logP ≈ 2.1) or alkyl-substituted analogs (logP > 3.5) .
  • Molecular Weight : Derivatives with aromatic or bulky substituents (e.g., bromopyridinyl, triazole-thioether) exhibit higher molecular weights (>400 g/mol), impacting permeability .
  • Solubility : Boc-protected analogs generally show moderate solubility in THF and DCM, while ureido or hydroxylated variants are more water-soluble .

Biological Activity

Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, its synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H28N2O3 and a molecular weight of approximately 284.39 g/mol. It features a tert-butyl group, hydroxyl group, and piperidine moiety, which contribute to its chemical reactivity and potential pharmacological effects .

Biological Activity

1. Enzyme Inhibition:
Research indicates that tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate exhibits inhibitory effects on specific enzymes crucial for microbial survival. Notably, it has been shown to inhibit the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase from Mycobacterium tuberculosis, suggesting potential applications in developing antimicrobial agents. This inhibition is critical as it targets pathways essential for bacterial virulence.

2. Neuroactive Properties:
Similar piperidine derivatives have been investigated for their neuroactive properties. The presence of the piperidine ring suggests that this compound may also play a role in treating neurological disorders. For instance, compounds with structural similarities have demonstrated protective effects against amyloid beta peptide-induced toxicity in astrocytes, indicating that this compound could potentially mitigate neurodegenerative processes .

Case Study 1: In Vitro Studies on Neuroprotection

In a study examining the protective effects of related compounds against amyloid beta (Aβ) toxicity, it was found that certain derivatives could significantly enhance cell viability in astrocytes exposed to Aβ. Although specific data on tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate is limited, the structural similarities suggest it may exhibit comparable neuroprotective effects .

Case Study 2: Antimicrobial Activity

A comparative analysis of various piperidine derivatives revealed that modifications to the structure can lead to significant differences in biological activity. For example, certain derivatives showed potent inhibition against Mycobacterium tuberculosis, highlighting the therapeutic potential of structurally related compounds .

Synthesis Methods

The synthesis of tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate can be achieved through several methods:

  • Direct Alkylation: Involves reacting piperidine derivatives with tert-butyl chloroformate.
  • Hydroxylation Reactions: Utilizing hydroxylating agents to introduce the hydroxyl group at the appropriate position on the piperidine ring.

These synthetic pathways are essential for developing more complex molecules or modifying existing compounds for specific applications.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
M4 Derivativeβ-secretase Inhibitor15.4Prevents Aβ aggregation
Tert-butyl 4-hydroxy-piperidineEnzyme InhibitorN/ATargets Mycobacterium tuberculosis

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving piperidine derivatives. A common approach includes:

  • Step 1 : Reacting 4-piperidone with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to introduce the tert-butyloxycarbonyl (Boc) protecting group .
  • Step 2 : Hydroxylation at the 4-position of the piperidine ring via Grignard reagent addition (e.g., ethylmagnesium bromide) in anhydrous tetrahydrofuran (THF), followed by acid quenching to stabilize the hydroxyl group .
  • Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, with yields optimized by controlling reaction time and temperature (typically 0–25°C) . Key Tools: NMR for intermediate verification, HPLC for purity assessment (>95%) .

Q. How is tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.44 ppm (tert-butyl group), δ 3.40–4.20 ppm (piperidine ring protons), and δ 4.80 ppm (hydroxyl proton, broad singlet) confirm structure .
  • ¹³C NMR : Signals at δ 28.2 ppm (tert-butyl CH₃), δ 80.1 ppm (Boc carbonyl), and δ 68.5 ppm (C-OH) validate functional groups .
    • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₂₇N₂O₃: 283.20 g/mol) .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with retention times compared to standards .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or oxidation of the hydroxyl moiety .
  • Stability Testing : Monitor degradation via periodic HPLC analysis; <5% impurity over 6 months under recommended conditions .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

  • Scenario : Discrepancies in ¹H NMR integration ratios (e.g., unexpected splitting of piperidine ring protons).
  • Resolution :
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm spin-spin coupling patterns .
  • Cross-validate with FTIR to detect hydrogen bonding (O-H stretch ~3200 cm⁻¹) or unexpected functional groups .
  • Use X-ray crystallography (if crystalline) for unambiguous structural confirmation .

Q. What strategies optimize stereochemical outcomes in the synthesis of diastereomeric by-products?

Methodological Answer:

  • Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers .
  • Reaction Condition Tuning : Adjust solvent polarity (e.g., switch from THF to dichloromethane) or use chiral catalysts (e.g., BINOL-derived ligands) to favor desired stereoisomers .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products, while higher temperatures (40°C) promote thermodynamic stability .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically assessed?

Methodological Answer:

  • Binding Assays :
  • Radiolabeled Ligand Competition : Use ³H-labeled analogs to measure displacement in receptor-binding assays (IC₅₀ calculations) .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to quantify binding kinetics (ka, kd) .
    • Computational Modeling :
  • Perform molecular docking (AutoDock Vina) to predict binding poses in active sites .
  • Validate with MD Simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.